Benfluorex, (S)-
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Overview
Description
Benfluorex, (S)-, sold under the brand name Mediator, is an anorectic and hypolipidemic agent that is structurally related to fenfluramine. It was primarily used to improve glycemic control and decrease insulin resistance in individuals with poorly controlled type-2 diabetes . due to its association with severe cardiovascular side effects, it was withdrawn from the market in 2009 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benfluorex involves the reaction of 3-(trifluoromethyl)phenylpropan-2-amine with ethyl benzoate under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Benfluorex follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benfluorex undergoes several types of chemical reactions, including:
Oxidation: Benfluorex can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Benfluorex can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core structure of Benfluorex but with modifications to functional groups .
Scientific Research Applications
Benfluorex has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of trifluoromethyl groups on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Explored as a treatment for type-2 diabetes and hyperlipidemia before its withdrawal.
Industry: Utilized in the development of related compounds with improved safety profiles
Mechanism of Action
Benfluorex exerts its effects primarily through the activation of hepatic nuclear factor 4 alpha (HNF4α), which plays a crucial role in regulating glucose and lipid metabolism. By activating HNF4α, Benfluorex enhances insulin sensitivity and reduces blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: Structurally related and also used as an anorectic agent.
Dexfenfluramine: A more potent derivative of fenfluramine with similar applications.
Fluoxetine: Shares structural similarities and is used as an antidepressant
Uniqueness of Benfluorex
Benfluorex is unique in its dual action as both an anorectic and hypolipidemic agent. Its ability to improve glycemic control and reduce insulin resistance sets it apart from other similar compounds .
Properties
CAS No. |
1333167-90-0 |
---|---|
Molecular Formula |
C19H20F3NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate |
InChI |
InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3/t14-/m0/s1 |
InChI Key |
CJAVTWRYCDNHSM-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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